molecular formula C14H17N3O B8162691 4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)aniline

4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)aniline

Cat. No. B8162691
M. Wt: 243.30 g/mol
InChI Key: FQXKQIOEGKZIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)aniline is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Nitro-Pyrimidines

    It is used in synthesizing 4-(Dichloromethylidene)-3-nitro-4H-pyrido[1,2-a]pyrimidines (I. Kolesnik et al., 2020).

  • Chemical Research

    Due to its aromatic stacking between pyrazole rings and structural properties, it has potential applications in chemical research (G. S. Lingaraju et al., 2016).

  • Organic Synthesis

    The molecule is useful in organic synthesis because of its envelope conformation and proximity to the aniline group (Ying Zhu et al., 2013).

  • Asymmetric Imines and Metal Complexes

    4-phenyl-1H-pyrazoles, related to this compound, are used as head units for generating asymmetric imine ligands and mixed metal polynuclear complexes (J. Olguín & S. Brooker, 2011).

  • Biological and Pharmacological Applications

    The one-pot synthesis of 4H-pyrans and polysubstituted aniline derivatives using silica nanoparticles as a catalyst is efficient and environmentally friendly for applications in biology, pharmacology, and optics (Subhash Banerjee et al., 2011).

  • Corrosion Inhibition

    Pyrazoles like 4(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline D and D10 have good inhibiting activity against the corrosion of mild steel in hydrochloric acid (R. Chadli et al., 2020).

  • Biological Imaging and Antimicrobial Activity

    Pyrazolyl-based anilines have potential as fluorescence probes in biological imaging and demonstrate significant antibacterial and antifungal activity (Venkateswarlu Banoji et al., 2022).

  • Optical Applications

    Tetrahedrally silicon-centered pyrazole derivatives show fluorescent emission in the blue-violet region, potentially useful as blue emitters for OLEDs and in functional MOFs with luminescent properties (Q. Ma & Dengxu Wang, 2011).

  • Pharmaceutical Synthesis

    It is a key intermediate in the synthesis of the CCR5 antagonist TAK-779, a small-molecule nonpeptide (H. Hashimoto et al., 2002).

  • Liquid Crystal Synthesis

    Pyran derivatives with mesomorphic properties synthesized from this compound can be used in liquid crystals (M. Murza et al., 1991).

properties

IUPAC Name

4-[1-(oxan-2-yl)pyrazol-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-13-6-4-11(5-7-13)12-9-16-17(10-12)14-3-1-2-8-18-14/h4-7,9-10,14H,1-3,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXKQIOEGKZIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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